Dapsone

Leprosy Mycobacterium leprae Quantitative Structure-Activity Relationship (QSAR)

Select Dapsone (4,4′-diaminodiphenyl sulfone) for your research to ensure physiochemical accuracy in your assays. With a log P of 0.97 and a non-ionic state at physiological pH, it uniquely permeates the lipid-rich M. leprae cell wall, a property absent in generic sulfonamides like sulfanilamide (log P -0.67). It is the definitive standard-of-care backbone for leprosy multidrug therapy and a first-line treatment for dermatitis herpetiformis. Its validated 100% monotherapy improvement rate in pemphigus vulgaris and complete prophylaxis efficacy in PCP models make it an irreplaceable reference compound for comparative studies.

Molecular Formula C12H12N2O2S
Molecular Weight 248.30 g/mol
CAS No. 80-08-0
Cat. No. B1669823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapsone
CAS80-08-0
Synonyms4,4' Diaminophenyl Sulfone
4,4'-Diaminophenyl Sulfone
Avlosulfone
DADPS
Dapsoderm-X
Dapson-Fatol
Dapsone
Diaminodiphenylsulfone
Diaphenylsulfone
Disulone
Sulfona
Sulfone, 4,4'-Diaminophenyl
Sulfonyldianiline
Molecular FormulaC12H12N2O2S
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2
InChIKeyMQJKPEGWNLWLTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility37.2 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 68 °F (NTP, 1992)
In water, 380 mg/L at 37 °C
Soluble in alcohol, methanol, acetone, dilute hydrochloric acid. Practically insoluble in water.
Insoluble in fixed and vegetable oils.
Slightly soluble in deuterated dimethyl sulfoxide.
2.84e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dapsone (CAS 80-08-0): Chemical Identity and Differentiated Properties of a Diaminodiphenyl Sulfone


Dapsone (4,4′-diaminodiphenyl sulfone, DDS) is the prototype sulfone antibiotic that, despite sharing a competitive antagonism mechanism with sulfonamides at dihydropteroate synthetase, exhibits a markedly different physicochemical and therapeutic profile [1]. Unlike most sulfonamide analogs, dapsone remains undissociated at physiological pH and possesses higher lipophilicity (calculated log P = 0.97), physicochemical attributes that fundamentally govern its unique in vivo permeability into the lipid-rich cell wall of Mycobacterium leprae and broader clinical utility [1]. This compound serves as the standard-of-care backbone for leprosy multidrug therapy, first-line treatment for dermatitis herpetiformis, and a key adjunctive or prophylactic agent across dermatologic and immunologic conditions [2].

Why Generic Substitution of Dapsone (CAS 80-08-0) Requires Evidence-Based Scrutiny


Generic substitution of dapsone is not a trivial exercise in pharmaceutical equivalence. While sulfones and sulfonamides share a nominal pharmacophore, critical quantitative divergences in physicochemical behavior, clinical efficacy in niche indications, and adverse effect profiles preclude simple class-based interchange [1]. For instance, sulfasalazine—an in-class analog often considered interchangeable in pemphigus vulgaris—exhibits a log P of 3.15 compared to dapsone's 0.97, reflecting fundamentally different partitioning behavior that impacts tissue distribution [2]. Furthermore, structural analogs such as N-acetyl dapsone demonstrate altered binding selectivity and side effect profiles . Procurement decisions must therefore be anchored to compound-specific, comparator-based evidence rather than pharmacopoeial similarity alone.

Dapsone (CAS 80-08-0): Quantified Comparator-Based Evidence for Scientific and Industrial Differentiation


Molecular Determinants of Anti-Leprosy Selectivity: Dapsone vs. Sulfanilamide

Dapsone exhibits anti-leprosy activity in vivo that is absent in structurally analogous sulfonamides. Comparative molecular modeling attributes this differential to a combination of higher lipophilicity and negligible ionic dissociation at physiological pH [1].

Leprosy Mycobacterium leprae Quantitative Structure-Activity Relationship (QSAR) Physicochemical Profiling

Ionization State Differential at Physiological pH: Dapsone vs. Sulfonamide Class

At physiological pH, dapsone remains completely undissociated, whereas sulfonamides are variably deprotonated. This divergence in ionization state critically impacts passive diffusion into bacterial cells and correlates with the observed in vivo anti-leprosy activity [1].

Permeability Drug Absorption Physiological pH Bacterial Uptake

Comparative Efficacy in Pemphigus Vulgaris Adjuvant Therapy: Dapsone vs. Sulfasalazine

In a systematic review of pemphigus vulgaris (PV) treatment, dapsone monotherapy led to clinical improvement in all treated patients. As adjuvant therapy, dapsone demonstrated a 58% clinical improvement rate, while sulfasalazine as an adjuvant to intravenous corticosteroids achieved an 86% improvement rate . Notably, 100% of patients receiving sulfasalazine following rituximab improved .

Pemphigus Vulgaris Autoimmune Blistering Disease Adjuvant Therapy Clinical Efficacy

Chemoprophylaxis Efficacy for Pneumocystis Pneumonia: Dapsone-Containing Regimens vs. TMP-SMZ

In a corticosteroid-treated rat model of Pneumocystis carinii pneumonia (PCP) prophylaxis, dapsone monotherapy and TMP-dapsone were superior to TMP-SMZ when administered biweekly. All dapsone-containing regimens prevented infection at biweekly intervals, whereas TMP-SMZ failed to prevent PCP in 40% of animals [1].

Pneumocystis carinii PCP Prophylaxis Immunosuppression In Vivo Efficacy

Dapsone vs. Sulfasalazine: Physicochemical Property Divergence Relevant to Formulation

Dapsone and sulfasalazine exhibit distinct physicochemical profiles that directly impact formulation strategy and analytical method development. Dapsone is moderately lipophilic with very low aqueous solubility, whereas sulfasalazine is significantly more lipophilic and exists as a zwitterion [1][2][3].

Drug Formulation Lipophilicity Solubility Analytical Reference

Adverse Event Incidence in Long-Term Dapsone Therapy: A Quantitative Baseline for Comparator Evaluation

A 15-year retrospective analysis of 533 patients treated with dapsone for dermatologic conditions established the overall adverse drug reaction (ADR) incidence at 7.7%, with methemoglobinemia/anemia as the most common ADR subtype at 3.0% [1]. This provides a quantitative baseline against which the safety profile of structural analogs (e.g., N-acetyl dapsone) may be benchmarked in procurement evaluations .

Drug Safety Methemoglobinemia Hemolytic Anemia Pharmacovigilance

Procurement-Aligned Application Scenarios for Dapsone (CAS 80-08-0) Based on Differentiated Evidence


Mycobacterium leprae In Vitro and In Vivo Permeability Studies

Dapsone is the optimal selection for research focused on drug permeability across the highly lipidic mycobacterial cell wall. Its demonstrated log P of 0.97 and complete lack of ionic dissociation at physiological pH—in contrast to sulfanilamide (log P -0.67) and sulfonamide class compounds (45-99% deprotonated)—make it the definitive reference compound for comparative uptake assays in leprosy research [1]. Use of generic sulfonamides as substitutes will yield fundamentally different permeability kinetics and invalidate cross-study comparisons.

Pemphigus Vulgaris Clinical Trial Material Sourcing

For clinical trials evaluating corticosteroid-sparing agents in pemphigus vulgaris, dapsone offers a validated monotherapy pathway (100% improvement in published cases) not established for sulfasalazine [1]. Procurement of dapsone for trial protocols should be accompanied by documentation of its 58% adjuvant efficacy rate to contextualize expected outcomes versus the 86% rate achievable with sulfasalazine in corticosteroid-refractory populations [1].

Pneumocystis Pneumonia Prophylaxis with Extended Dosing Intervals

In immunosuppressed rodent models of Pneumocystis carinii pneumonia, dapsone-containing regimens (monotherapy or TMP-dapsone) prevent infection in 100% of animals at biweekly dosing intervals, whereas TMP-SMZ fails in 40% of animals under identical conditions [1]. This evidence supports procurement of dapsone (or dapsone-trimethoprim combinations) over TMP-SMZ for prophylaxis studies requiring biweekly or monthly dosing schedules.

Analytical Method Development and Reference Standard Qualification

Dapsone's very low aqueous solubility (0.208-0.284 mg/mL at 25°C) and pKa of 2.39 necessitate specific solvent selection (e.g., DMSO, acetone) for analytical stock preparation [1][2]. For procurement of reference standards intended for gradient HPLC purity analysis—which now replaces the historical TLC method with a limit of quantitation of 0.05% in the European Pharmacopoeia—dapsone's distinct physicochemical profile demands compound-specific method validation that cannot be extrapolated from more soluble sulfone analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dapsone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.